5-Amino-4-chloro-2-fluorophenol

Overview

Description

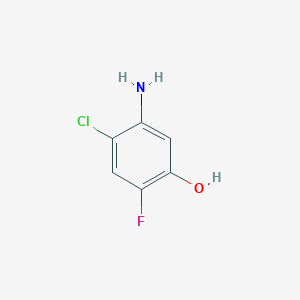

5-Amino-4-chloro-2-fluorophenol: is an organic compound with the molecular formula C6H5ClFNO It is a substituted phenol, characterized by the presence of amino, chloro, and fluoro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorophenol can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-fluorophenol to form 5-nitro-4-chloro-2-fluorophenol, followed by reduction to yield the desired amino compound. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Amino-4-chloro-2-fluorophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: The amino, chloro, and fluoro groups on the benzene ring make the compound susceptible to nucleophilic and electrophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Amides and other substituted phenols.

Scientific Research Applications

Chemistry: 5-Amino-4-chloro-2-fluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

- 4-Amino-2-chloro-5-fluorophenol

- 5-Amino-2-chloro-4-fluorophenol

- 2-Amino-5-chloro-4-fluorophenol

Comparison: Compared to similar compounds, 5-Amino-4-chloro-2-fluorophenol is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity. For example, the presence of the amino group at the 5-position enhances its ability to form hydrogen bonds, making it a more effective enzyme inhibitor compared to its isomers.

Biological Activity

5-Amino-4-chloro-2-fluorophenol, with the molecular formula , is a substituted phenol that has garnered attention in various fields, particularly in biological and medicinal research. This compound is characterized by the presence of amino, chloro, and fluoro groups on its benzene ring, which significantly influence its chemical reactivity and biological activity.

- Molecular Weight : 173.56 g/mol

- CAS Number : 270899-93-9

- Structure : The compound features an amino group (-NH2), a chloro group (-Cl), and a fluoro group (-F) positioned on the aromatic ring, affecting its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro groups enhance hydrophobic interactions. These interactions can modulate enzyme activity and influence metabolic pathways.

Key Biological Functions

- Enzyme Inhibition : This compound can act as an inhibitor for various enzymes, impacting metabolic pathways.

- Substrate Activity : It may also serve as a substrate in biochemical reactions, providing insights into enzymatic mechanisms.

Case Studies

-

Inhibition of Enzymatic Activity :

- A study demonstrated that this compound effectively inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

-

Toxicological Assessments :

- In chronic toxicity studies involving Fischer 344 rats, exposure to varying concentrations of this compound revealed significant effects on body weight and organ health. Notably, at high doses (3200 ppm and above), there was an increase in squamous cell papilloma incidence in the forestomach of male rats, indicating potential carcinogenic properties .

-

Metabolic Pathway Analysis :

- Research indicates that this compound participates in various metabolic pathways, acting as a modulator in oxidative stress responses. It has been shown to influence glutathione levels, which play a critical role in cellular defense mechanisms against oxidative damage .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-2-chloro-5-fluorophenol | Similar amino and chloro substitutions | Moderate enzyme inhibition |

| 5-Amino-2-chloro-4-fluorophenol | Different positioning of substituents | Lower inhibitory activity compared to target |

| 2-Amino-5-chloro-4-fluorophenol | Contains nitro instead of amino | Reduced biological activity |

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Medicinal Chemistry : The compound's unique structure allows for the design of derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

- Industrial Applications : It is utilized in the production of dyes and agrochemicals due to its stability and reactivity .

- Safety Assessments : Toxicological evaluations have indicated that while the compound shows promise in various applications, careful consideration must be given to its safety profile due to observed adverse effects at high concentrations .

Properties

IUPAC Name |

5-amino-4-chloro-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEZBUIYCPZRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.